molecular formula C8H10N2OS B2552688 [3-(Methylsulfanyl)phenyl]urea CAS No. 85879-21-6

[3-(Methylsulfanyl)phenyl]urea

Cat. No.: B2552688
CAS No.: 85879-21-6
M. Wt: 182.24
InChI Key: CPMWTHYDRMILTO-UHFFFAOYSA-N
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Description

[3-(Methylsulfanyl)phenyl]urea is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.24. The purity is usually 95%.
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Scientific Research Applications

Ion-pair Binding and Metal Coordination

One of the significant applications of [3(Methylsulfanyl)phenyl[3-(Methylsulfanyl)phenylurea]-based ligands is in the field of ion-pair binding and metal coordination. For instance, a study reported the synthesis of a ligand capable of binding metal ions via its sulfur donor, demonstrating its potential in simultaneous coordination and hydrogen bonding interactions. This was particularly evident in the coordination modes with silver ions, showcasing its application in forming intricate coordination complexes (Qureshi et al., 2009).

Nonlinear Optical Properties

Another research avenue involves the investigation of nonlinear optical properties. A study examined the structural and nonlinear optical properties of a derivative of [3(Methylsulfanyl)phenyl[3-(Methylsulfanyl)phenylurea], revealing significant insights into its potential applications in nonlinear optics (NLO). The study found that modifications to the compound could enhance its molecular properties, such as polarizabilities and hyperpolarizabilities, suggesting its suitability for NLO applications (Oyeneyin et al., 2018).

Hydrogel Formation and Self-Healing Materials

The compound's derivatives have also been explored for their potential in forming hydrogels and self-healing materials. For example, a study focused on the gelation properties of a urea derivative in different acidic environments, highlighting the influence of anions on the gel's physical properties. This research opens up possibilities for using such compounds in the development of tunable hydrogels for various applications (Lloyd & Steed, 2011).

Agricultural Applications

Furthermore, the compound's derivatives have been evaluated for their efficacy in agricultural settings. A study examining the effects of soil pH and water content on the dissipation of a sulfonylurea herbicide highlighted the relevance of such compounds in understanding herbicide fate in agricultural soils (Hultgren et al., 2002).

Biological Activity and Anticancer Agents

Lastly, the synthesis and biological evaluation of urea derivatives have indicated their potential as anticancer agents. A study designed and synthesized 1,3-diarylurea derivatives with significant antiproliferative effects against cancer cell lines, demonstrating the compound's utility in medicinal chemistry (Feng et al., 2020).

Mechanism of Action

The mechanism of action of urea derivatives can vary depending on their structure and the context in which they are used. For example, some urea derivatives have been found to induce apoptosis in hepatocellular carcinoma cells in a caspase-independent pathway .

Safety and Hazards

“[3-(Methylsulfanyl)phenyl]urea” has been associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using protective equipment .

Properties

IUPAC Name

(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-12-7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMWTHYDRMILTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879147
Record name 3-(METHYLTHIO)PHENYLUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727793
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

85879-21-6
Record name 3-(Methylthio)phenylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085879216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(METHYLTHIO)PHENYLUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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